3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one
Description
3-Amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a heterocyclic compound featuring a pyrazolo-oxazine core substituted with amino, dimethylamino, and phenyl groups. Its molecular formula is C₁₄H₁₅N₅O₂, with a molecular weight of 293.3 g/mol .
Hydrolysis of a pyrazole-4-carboxylate precursor (e.g., ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate) to yield a carboxylic acid intermediate .
Cyclization with acetic anhydride to form the pyrazolo-oxazine core .
Functionalization at the 6-position via nucleophilic substitution or condensation reactions to introduce dimethylamino groups .
Properties
IUPAC Name |
3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17(2)13-15-11-9(12(19)20-13)10(14)16-18(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTSDAKZZLRRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=NN2C3=CC=CC=C3)N)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazinone Ring Construction via Triphosgene-Mediated Cyclization
An alternative route employs triphosgene (BTC) to form the oxazinone ring. Pyrazolo-β-enaminones, derived from 4-acetoacetyl pyrazoles, react with triphosgene at room temperature to yield N-substituted pyrazolo-1,3-oxazin-2-ones. This method achieves higher yields (82%) compared to acetic anhydride, likely due to the electrophilic nature of triphosgene, which facilitates efficient ring closure. For the target compound, introducing dimethylamino and amino groups would require selective amination post-cyclization, though exact conditions remain unspecified in the literature.
Hydrazine Hydrate-Assisted Amination
Post-cyclization functionalization is critical for introducing the 3-amino and 6-dimethylamino groups. In a related synthesis, 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d]oxazin-3-yl)acetonitrile reacts with hydrazine hydrate at 100°C for 2 hours to form pyrazolo[3,4-d]pyrimidine derivatives. This suggests that hydrazine hydrate could facilitate amination at the 3-position, though competing side reactions (e.g., over-reduction) may necessitate careful stoichiometric control.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Cyclization reactions exhibit pronounced solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) enhance triphosgene reactivity but risk carbamate byproduct formation. Conversely, acetic anhydride-mediated cyclization in non-polar solvents (e.g., toluene) minimizes side reactions but requires higher temperatures (120°C).
Comparative Analysis of Methodologies
Yield and Scalability
Triphosgene-based methods outperform acetic anhydride in yield (82% vs. 49%) and reaction time (2 hours vs. 5 hours). However, triphosgene’s toxicity and handling challenges may limit industrial scalability. Hydrazine hydrate offers moderate yields (74%) but introduces safety concerns due to its corrosive nature.
Purity and Byproduct Management
Acetic anhydride generates acetic acid as a primary byproduct, easily removed via distillation. In contrast, triphosgene reactions produce HCl and CO₂, requiring stringent gas-scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H13N5O2
- Molecular Weight : 271.28 g/mol
- CAS Number : 136860-16-7
The compound features a complex structure that incorporates a pyrazolo[3,4-d][1,3]oxazine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenylpyrazolo derivatives, including 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one. Compounds in this class have shown promising activity against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. The structure allows for interaction with ATP-binding sites of kinases, leading to reduced tumor growth.
- Case Studies : In vitro studies demonstrate that modifications to the phenyl and pyrazolo moieties can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available pyrazole derivatives.
- Reactions : Key reactions include hydrazinolysis and condensation with aromatic aldehydes to form the desired oxazine structure.
- Characterization : The final products are characterized using techniques such as NMR and mass spectrometry to confirm their structure .
Neurological Disorders
Given the presence of the dimethylamino group, there is potential for applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one with structurally or functionally analogous compounds:
Key Structural and Functional Differences:
Substituent Effects: The dimethylamino group at position 6 in the target compound may enhance solubility and electronic effects compared to methyl or phenyl substituents in analogs .
Biological Activity :
- Methyl-substituted derivatives (e.g., 3,6-dimethyl-1-phenyl) show strong antitumor activity against MCF-7 cells, suggesting that alkyl groups at positions 3 and 6 optimize cytotoxicity .
- Thiazolo-fused analogs exhibit enzyme inhibition, highlighting the role of heterocyclic fusion in modulating selectivity .
Synthetic Flexibility: The quinolinyl-substituted derivative () demonstrates the adaptability of the pyrazolo-oxazine core for coupling with complex aromatic systems, enabling tailored pharmacological properties .
Biological Activity
The compound 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one , also known by its CAS number 136860-16-7, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 271.27 g/mol. The structure features a pyrazolo[3,4-d][1,3]oxazine scaffold, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.
Key Properties
- Solubility : The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- Stability : It exhibits stability under standard laboratory conditions but may degrade under extreme pH conditions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity
A study assessed the cytotoxic effects of several pyrazolo derivatives on human promyelocytic leukemia HL-60 cells. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial strains revealed promising activity. For example, derivatives synthesized from similar scaffolds showed effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Note: Values are indicative and vary based on experimental conditions.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds within this class have demonstrated anti-inflammatory effects. The ability to inhibit cyclooxygenase (COX) enzymes is a key mechanism through which these compounds exert their anti-inflammatory properties.
Research Findings
A recent study found that certain pyrazolo derivatives inhibited COX-2 activity significantly more than traditional NSAIDs like aspirin and ibuprofen . This suggests potential for developing new anti-inflammatory medications based on this scaffold.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazolo compounds act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- Receptor Modulation : These compounds may also modulate receptors involved in inflammation and pain pathways.
- Radical Scavenging : Some studies suggest that these compounds can scavenge free radicals, contributing to their cytotoxic and anti-inflammatory effects .
Q & A
Q. What are the key synthetic pathways for 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one?
The compound is synthesized via multi-step routes involving:
- Hydrolysis and Cyclization : Starting from aminoesters, hydrolysis with alcoholic sodium hydroxide followed by neutralization yields carboxylic acid intermediates. Subsequent reflux with acetic anhydride forms the pyrazolooxazine core .
- Condensation Reactions : Hydrazine hydrate or substituted amines are used to introduce functional groups, such as amino or aryloxy substituents, at specific positions .
- Cross-Coupling : Advanced methods like Suzuki-Miyaura coupling may introduce aromatic or heteroaromatic substituents, as seen in related pyrazolooxazine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions and aromaticity. For example, pyrazolooxazine protons typically resonate at δ 8.0–8.3 ppm for aromatic protons, while dimethylamino groups appear as singlets near δ 2.4–3.0 ppm .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring purity .
Q. What intermediates are pivotal in its synthesis?
- Carboxylic Acid Derivatives : Generated via hydrolysis of aminoesters, these intermediates undergo cyclization to form the oxazinone ring .
- Hydrazine Adducts : Intermediate hydrazine condensates (e.g., 5-amino-6-methyl derivatives) enable further functionalization .
Advanced Research Questions
Q. How do computational force fields like GAFF2 and H-TEQ4 compare in predicting torsional barriers for pyrazolooxazine derivatives?
- GAFF2 Limitations : GAFF2 overpredicts torsional barriers (RMSE >14 kcal·mol⁻¹) for pyrazolooxazines due to improper parameterization of single/double bond torsions in fused heterocycles .
- H-TEQ4 Superiority : H-TEQ4’s atom type-independent approach reduces RMSE to <1 kcal·mol⁻¹, making it more reliable for molecular dynamics simulations of rigid bicyclic systems .
Q. What structural features enhance xanthine oxidase (XO) inhibitory activity in pyrazolooxazines?
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro-2-hydroxy-5-methylphenyl) at position 6 improve XO inhibition by mimicking the purine scaffold of xanthine .
- Amino Group Positioning : The 3-amino group is critical for hydrogen bonding with XO’s active site, as shown in analogs with IC₅₀ values comparable to allopurinol .
Q. How can in silico toxicity and physiochemical predictions guide lead optimization?
- ADMET Profiling : Tools like SwissADME predict logP (<3) and topological polar surface area (>80 Ų) to balance solubility and membrane permeability .
- Toxicity Alerts : Substituents like chloro or methyl groups may reduce hepatotoxicity risks compared to nitro derivatives, as inferred from structural analogs .
Q. What contradictions exist in experimental vs. computational bioactivity data for this compound?
- False Positives in Docking : In silico screening may overestimate binding affinity due to rigid receptor models. Experimental validation (e.g., XO inhibition assays) is required to resolve discrepancies .
- Solubility Challenges : Predicted high solubility (e.g., >10 mg/mL) may conflict with experimental precipitation in buffer systems, necessitating formulation adjustments .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Data Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR to resolve ambiguous spectral assignments .
- Biological Assays : Prioritize cell-free XO inhibition assays over cell-based models to isolate target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
